cl-387785
Overview
Description
cl-387785 is a member of the class of quinazolines. It is characterized by the presence of a 4,6-diaminoquinazoline core, where one hydrogen attached to the amino group at position 4 is replaced by a 3-bromophenyl group, and one hydrogen attached to the amino group at position 6 is replaced by a but-2-ynoyl group
Mechanism of Action
Target of Action
CL-387785, also known as N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide or EKI-785, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell proliferation and differentiation .
Mode of Action
This compound is an irreversible inhibitor of EGFR . It inhibits EGFR kinase activity in vivo, as well as EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This compound covalently binds to the EGFR, blocking EGF-mediated growth . It has been shown to overcome resistance caused by the T790M mutation in the EGFR .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple downstream signaling pathways. It effectively inhibits downstream signaling pathways, leading to growth arrest and apoptosis in cells expressing EGFR . The compound’s action on these pathways can lead to the suppression of invasion, metastasis, and radiation sensitization of non-small cell lung cancer cells .
Pharmacokinetics
It is known that the compound is cell-permeable
Result of Action
This compound has been shown to restrain cell proliferation in a concentration- and time-dependent manner . It promotes apoptosis and reduces cell migration distance and the number of transmembrane cells . The compound has also been shown to exhibit the effect of radiotherapy sensitization .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. It is known that the compound is effective in the cellular environment, particularly in cells overexpressing EGFR .
Biochemical Analysis
Biochemical Properties
CL-387,785 interacts with EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival . It inhibits EGFR kinase activity in vivo with an IC50 value of 370 pM . This inhibition is achieved through covalent binding to the EGFR, which blocks the receptor’s autophosphorylation of tyrosine residues .
Cellular Effects
CL-387,785 has been shown to have significant effects on various types of cells. It inhibits the proliferation of cells expressing EGFR or c-ErbB2 . In non-small cell lung cancer cells, it suppresses cell proliferation in a concentration- and time-dependent manner . It also promotes apoptosis and reduces cell migration .
Molecular Mechanism
The molecular mechanism of CL-387,785 involves irreversible inhibition of EGFR kinase activity. It achieves this by covalently binding to the EGFR, which blocks the receptor’s autophosphorylation of tyrosine residues . This inhibition disrupts the downstream signaling pathways of EGFR, leading to reduced cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CL-387,785 have been observed to change over time. It has been shown to inhibit the growth of lung adenocarcinoma cells in a time-dependent manner . Furthermore, it has been found to suppress EGF-induced phosphorylation of EGFR, ERK, AKT, STAT3, and STAT5 over time .
Dosage Effects in Animal Models
In animal models, the effects of CL-387,785 vary with different dosages. For instance, in a study involving murine xenografts of lung adenocarcinoma cells, significant tumor cytoreduction was observed with the administration of CL-387,785 .
Metabolic Pathways
Given its role as an EGFR inhibitor, it likely impacts pathways related to cell proliferation and survival .
Subcellular Localization
The subcellular localization of CL-387,785 is not explicitly known. Given its target (EGFR), it is likely to be localized at the cell membrane where EGFR is primarily found .
Preparation Methods
The synthesis of cl-387785 typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the 3-bromophenyl group: This is achieved through a substitution reaction where a bromophenyl group is introduced at the 4-position of the quinazoline ring.
Attachment of the but-2-ynoyl group: This step involves the acylation of the amino group at position 6 with a but-2-ynoyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
cl-387785 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cl-387785 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Comparison with Similar Compounds
cl-387785 can be compared with other quinazoline derivatives, such as:
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Erlotinib: A similar compound with a different substitution pattern on the quinazoline ring.
Lapatinib: A dual inhibitor of EGFR and HER2/neu receptors.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYWOYVBXILOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236539 | |
Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-06-8 | |
Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194423-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CL-387785 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CL-387785 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: CL-387,785 primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase. [] It binds irreversibly to Cys773 in the ATP-binding pocket of EGFR, blocking its kinase activity. []
ANone: Inhibition of EGFR by CL-387,785 disrupts downstream signaling pathways, including Ras/MAPK and PI3K/Akt pathways. [, ] This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth in preclinical models. [, , , , , , , ]
ANone: While CL-387,785 demonstrates high selectivity for EGFR, it can inhibit other receptor tyrosine kinases (RTKs) at higher concentrations. [, ] These include ErbB2 (HER2), ErbB4, and MET. [, , ]
ANone: CL-387,785 treatment leads to transcriptional changes in EGFR-mutant cancer cells, including a significant reduction in cyclin D1 expression. [] This downregulation of cyclin D1 is associated with the suppression of E2F-responsive genes and cell cycle arrest. []
ANone: The molecular formula of CL-387,785 is C19H14BrN3O, and its molecular weight is 392.25 g/mol.
ANone: While the provided research articles don't present detailed spectroscopic data, they confirm the synthesis and characterization of CL-387,785 using techniques like NMR and elemental analysis. []
ANone: Preclinical studies have demonstrated the efficacy of CL-387,785 in various cancer models, including lung adenocarcinoma [, , , , , , , , , ], glioblastoma multiforme [], breast cancer [, ], and polycystic kidney disease. [, , , , ]
ANone: While CL-387,785 has been extensively studied in preclinical settings, there is no mention of completed or ongoing clinical trials in the provided research articles.
ANone: CL-387,785 demonstrates comparable or superior efficacy to reversible EGFR inhibitors like gefitinib and erlotinib, particularly in models with acquired resistance through the T790M EGFR mutation. [, , , , , , , ]
ANone: Resistance to CL-387,785 can arise through several mechanisms, including:
- Secondary EGFR mutations: Mutations like L718Q, L844V, and C797S within the EGFR kinase domain can confer resistance to CL-387,785. []
- Activation of bypass pathways: Upregulation of alternative RTKs like MET or activation of other signaling cascades like HGF/MET can bypass EGFR inhibition and lead to resistance. [, , , ]
ANone: Research suggests that CL-387,785 can interact with the ABCG2 multidrug transporter with high affinity, potentially influencing drug distribution and resistance. []
ANone: In vitro studies indicate that CL-387,785 is a substrate for aldehyde oxidase, which may play a role in its metabolism. []
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